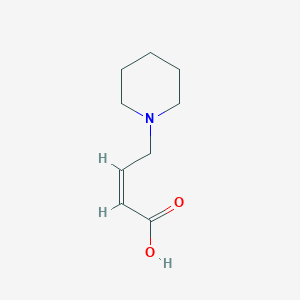![molecular formula C18H28N4O3 B13145957 2-Pyrrolidinecarbonitrile, 1-[2-[[trans-4-(4-morpholinylcarbonyl)cyclohexyl]amino]acetyl]-, (2S)-](/img/structure/B13145957.png)
2-Pyrrolidinecarbonitrile, 1-[2-[[trans-4-(4-morpholinylcarbonyl)cyclohexyl]amino]acetyl]-, (2S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrrolidinecarbonitrile, 1-[2-[[trans-4-(4-morpholinylcarbonyl)cyclohexyl]amino]acetyl]-, (2S)- is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a carbonitrile group, and a morpholinylcarbonyl group attached to a cyclohexyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinecarbonitrile, 1-[2-[[trans-4-(4-morpholinylcarbonyl)cyclohexyl]amino]acetyl]-, (2S)- typically involves multiple steps. One common method starts with the reaction of L-proline with chloroacetyl chloride to form an N-acylated product. This intermediate is then converted into the carbonitrile via the corresponding amide intermediate . The reaction conditions often include the use of organic solvents and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated systems and continuous flow reactors to maintain consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyrrolidinecarbonitrile, 1-[2-[[trans-4-(4-morpholinylcarbonyl)cyclohexyl]amino]acetyl]-, (2S)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different derivatives.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include chloroacetyl chloride for acylation, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. Reaction conditions vary but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-Pyrrolidinecarbonitrile, 1-[2-[[trans-4-(4-morpholinylcarbonyl)cyclohexyl]amino]acetyl]-, (2S)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Pyrrolidinecarbonitrile, 1-[2-[[trans-4-(4-morpholinylcarbonyl)cyclohexyl]amino]acetyl]-, (2S)- involves its interaction with specific molecular targets. In the case of DPP-IV inhibitors, the compound binds to the active site of the enzyme, preventing it from cleaving incretin hormones like glucagon-like peptide-1 (GLP-1). This inhibition prolongs the half-life of GLP-1, enhancing insulin secretion and improving glucose tolerance in patients with type-II diabetes .
Comparación Con Compuestos Similares
Similar Compounds
Vildagliptin: Another DPP-IV inhibitor with a similar mechanism of action.
Sitagliptin: A widely used DPP-IV inhibitor with a different chemical structure but similar therapeutic effects.
Saxagliptin: Another DPP-IV inhibitor with unique structural features and pharmacokinetic properties.
Uniqueness
2-Pyrrolidinecarbonitrile, 1-[2-[[trans-4-(4-morpholinylcarbonyl)cyclohexyl]amino]acetyl]-, (2S)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to act as a potent DPP-IV inhibitor makes it valuable in the treatment of type-II diabetes, offering potential advantages over other similar compounds in terms of efficacy and safety .
Propiedades
Fórmula molecular |
C18H28N4O3 |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
(2S)-1-[2-[[4-(morpholine-4-carbonyl)cyclohexyl]amino]acetyl]pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C18H28N4O3/c19-12-16-2-1-7-22(16)17(23)13-20-15-5-3-14(4-6-15)18(24)21-8-10-25-11-9-21/h14-16,20H,1-11,13H2/t14?,15?,16-/m0/s1 |
Clave InChI |
RKZMKCQXJZWSPB-GPANFISMSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)CNC2CCC(CC2)C(=O)N3CCOCC3)C#N |
SMILES canónico |
C1CC(N(C1)C(=O)CNC2CCC(CC2)C(=O)N3CCOCC3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





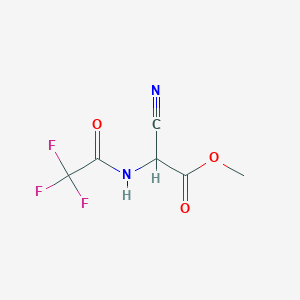
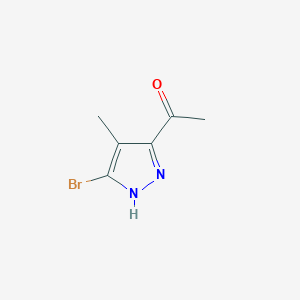
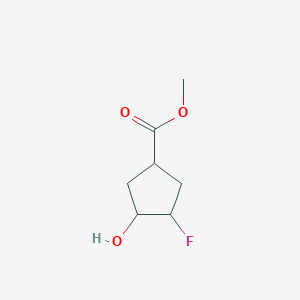


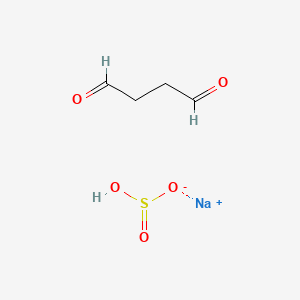
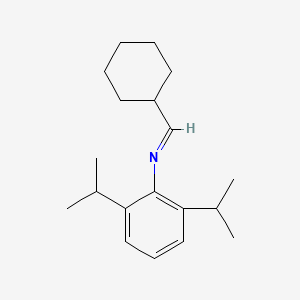
![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-chlorobenzene-1-sulfonamide](/img/structure/B13145935.png)


